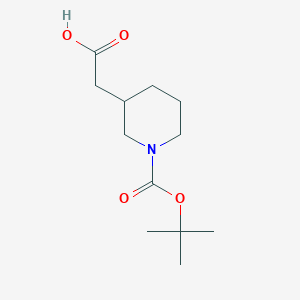

1-Boc-piperidine-3-acetic acid

Description

Properties

IUPAC Name |

2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-6-4-5-9(8-13)7-10(14)15/h9H,4-8H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZYGREZDLJVVSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60399467 | |

| Record name | [1-(tert-Butoxycarbonyl)piperidin-3-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60399467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183483-09-2 | |

| Record name | [1-(tert-Butoxycarbonyl)piperidin-3-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60399467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Boc-piperidine-3-acetic acid

This technical guide provides a comprehensive overview of 1-Boc-piperidine-3-acetic acid, a versatile building block in medicinal chemistry and pharmaceutical development. It is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis.

General Information

1-Boc-piperidine-3-acetic acid is a derivative of piperidine, a common scaffold in many biologically active compounds. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen enhances its stability and utility in multi-step organic syntheses.[1][2] This compound is chiral and exists as a racemic mixture or as individual (R) and (S) enantiomers. These chiral variants are crucial for the development of stereospecific pharmaceuticals.

Table 1: Chemical Abstract Service (CAS) Numbers

| Compound Name | CAS Number |

| 1-Boc-piperidine-3-acetic acid (racemic) | 183483-09-2[3][4], 143900-44-1[5] |

| (R)-(1-Boc-piperidin-3-yl)acetic acid | 912940-89-7[1] |

| (S)-(1-Boc-piperidin-3-yl)acetic acid | 941289-27-6[2][6][7] |

Physicochemical Properties

The physical and chemical properties of 1-Boc-piperidine-3-acetic acid are summarized in the table below. These properties are essential for its handling, storage, and application in chemical reactions.

Table 2: Physicochemical Data

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₂₁NO₄ | [1][2][4] |

| Molecular Weight | 243.3 g/mol | [1][2][4] |

| Appearance | White to light yellow solid or powder | [1][2] |

| Purity | ≥ 95-98% (typically analyzed by HPLC) | [1][2][4] |

| Storage Conditions | 0-8°C | [1][2] |

| Solubility | Soluble in organic solvents like ethanol and dimethylformamide; sparingly soluble in water. | [8] |

Synthesis and Experimental Protocols

The synthesis of 1-Boc-piperidine-3-acetic acid and its derivatives is a multi-step process that often starts from readily available precursors like 3-hydroxypyridine or L-glutamic acid.[9] A general synthetic strategy involves the formation of the piperidine ring, introduction of the acetic acid moiety, and subsequent protection of the nitrogen atom with a Boc group.

General Experimental Protocol for Boc Protection:

A common method for the introduction of the Boc protecting group onto a piperidine derivative involves the reaction with di-tert-butyl dicarbonate (Boc₂O). The following is a representative protocol based on literature procedures for the Boc protection of amine-containing compounds.[9][10]

-

Dissolution: The piperidine precursor (1 equivalent) is dissolved in a suitable organic solvent (e.g., dichloromethane, methanol) in a round-bottom flask equipped with a magnetic stir bar.

-

Base Addition: An appropriate base, such as triethylamine or sodium bicarbonate, is added to the solution to facilitate the reaction.

-

Reagent Addition: Di-tert-butyl dicarbonate (Boc₂O) (typically 1.05-1.2 equivalents) is added to the reaction mixture.

-

Reaction: The reaction is stirred at room temperature for a period ranging from a few hours to overnight, with progress monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, the reaction mixture is typically quenched with water or a mild acidic solution. The aqueous phase is then extracted with an organic solvent.

-

Purification: The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by column chromatography if necessary.

General Workflow for Synthesis:

The following diagram illustrates a generalized synthetic workflow for obtaining 1-Boc-piperidine-3-acetic acid from a suitable starting material.

Applications in Research and Drug Development

1-Boc-piperidine-3-acetic acid is a valuable building block in medicinal chemistry due to the prevalence of the piperidine scaffold in a wide range of pharmaceuticals. The Boc protecting group allows for selective chemical modifications at other positions of the molecule.

-

Pharmaceutical Synthesis: It serves as a key intermediate in the synthesis of various pharmaceutical agents.[1][2] Specifically, it has been utilized in the development of analgesics and anti-inflammatory drugs.[2][7]

-

Drug Discovery: The unique structure of this compound allows for the modification and optimization of drug candidates, which can lead to enhanced efficacy and reduced side effects.[1] The introduction of the piperidine moiety can improve the pharmacokinetic properties of a drug molecule.

-

Biochemical Research: This compound is employed in studies investigating enzyme interactions and receptor binding, contributing to a deeper understanding of biological processes and disease mechanisms.[1]

-

Peptide Chemistry: The Boc-protected nature of this molecule makes it a suitable component in peptide synthesis, where controlled and selective reactions are paramount.[2][7]

-

Ligand and Catalyst Synthesis: The chiral versions of this compound are used in asymmetric synthesis to create specific ligands and catalysts.[2][7]

Signaling Pathway and Drug Target Interaction:

While 1-Boc-piperidine-3-acetic acid is a building block and not an active pharmaceutical ingredient itself, it is a component of molecules that target a variety of biological pathways. The piperidine core is a common feature in drugs targeting G-protein coupled receptors (GPCRs), ion channels, and various enzymes. The logical relationship in its application in drug discovery is illustrated below.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 183483-09-2|1-Boc-Piperidine-3-acetic acid|BLD Pharm [bldpharm.com]

- 4. 1-Boc-Piperidine-3-acetic acid , 95% , 183483-09-2 - CookeChem [cookechem.com]

- 5. BOC-1-Piperidine-3-Acetic Acid: Uses, Properties, Safety Data & Supplier China | High Purity Chemical Manufacturer [pipzine-chem.com]

- 6. (S)-1-Boc-3-Piperidine acetic acid, CAS No. 941289-27-6 - iChemical [ichemical.com]

- 7. chemimpex.com [chemimpex.com]

- 8. chembk.com [chembk.com]

- 9. CN103304472A - Method for synthesizing 1-BOC-3-piperidone - Google Patents [patents.google.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

Technical Guide: 1-Boc-piperidine-3-acetic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Boc-piperidine-3-acetic acid, also known as tert-butyl 3-(carboxymethyl)piperidine-1-carboxylate, is a chiral heterocyclic building block of significant interest in medicinal chemistry and pharmaceutical development. Its rigid piperidine scaffold, combined with a carboxylic acid functional group and a readily removable tert-butyloxycarbonyl (Boc) protecting group, makes it a versatile intermediate for the synthesis of complex molecular architectures.[1][2][3] This compound is particularly valuable in the development of novel therapeutics, including analgesics, anti-inflammatory drugs, and agents targeting neurological disorders.[1][2][3] The Boc group ensures stability and allows for selective reactions at other positions of the molecule, streamlining synthetic pathways in drug discovery.[1][3]

This technical guide provides a comprehensive overview of the physicochemical properties, detailed experimental protocols for its synthesis and characterization, and its applications in modern drug development.

Physicochemical and Quantitative Data

The key properties of 1-Boc-piperidine-3-acetic acid are summarized below. Data for racemic, (R), and (S) enantiomers are provided where available.

| Property | Value | Reference |

| Molecular Weight | 243.30 g/mol | [2][4] |

| Molecular Formula | C₁₂H₂₁NO₄ | [2][4] |

| Appearance | White to light yellow solid or powder | [2] |

| Melting Point | 76-79 °C | |

| Boiling Point | 373 °C at 760 mmHg | |

| Flash Point | 179.4 °C | |

| Purity (Typical) | ≥ 96% (racemic), ≥ 98% (enantiomers by HPLC) | [2][3] |

| Storage Conditions | 0-8 °C, in a dry, cool, and well-ventilated place | [2][3] |

Table 1: CAS Registry Numbers

| Compound Form | CAS Number |

| Racemic | 183483-09-2 |

| (S)-enantiomer | 941289-27-6 |

| (R)-enantiomer | 912940-89-7 |

Synthesis and Characterization

The synthesis of 1-Boc-piperidine-3-acetic acid is typically achieved through a multi-step process starting from commercially available precursors. A common and logical pathway involves the preparation of the key intermediate, 1-Boc-3-piperidone, followed by olefination and subsequent hydrolysis.

Logical Synthesis Workflow

The overall synthetic strategy is depicted in the workflow diagram below. This pathway represents a common approach in organic synthesis for converting a cyclic ketone to a carboxylic acid derivative with a one-carbon extension.

Caption: Logical workflow for the synthesis of 1-Boc-piperidine-3-acetic acid.

Experimental Protocols

This protocol describes the oxidation of 1-Boc-3-hydroxypiperidine.

-

Materials: 1-Boc-3-hydroxypiperidine (1.0 eq.), Dess-Martin periodinane (1.1 eq.), Dichloromethane (DCM).

-

Procedure:

-

Dissolve 1-Boc-3-hydroxypiperidine (e.g., 5.0 g, 24.84 mmol) in DCM (125 mL) in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add Dess-Martin periodinane (e.g., 11.59 g, 27.33 mmol) in portions while maintaining the temperature at 0 °C.[1]

-

Allow the reaction mixture to slowly warm to room temperature and stir for 18 hours. A white solid will precipitate.[1]

-

Filter the mixture to remove the white solid and wash the solid with ethyl acetate (100 mL).

-

Combine the organic filtrates and wash with a saturated sodium bicarbonate (NaHCO₃) solution (50 mL).[1]

-

Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 1-Boc-3-piperidone.[1] The product is typically a white solid with a yield of around 86%.[1]

-

This proposed protocol utilizes a Horner-Wadsworth-Emmons (HWE) reaction, a standard method for olefination, followed by reduction and hydrolysis.[5]

-

Materials: 1-Boc-3-piperidone (1.0 eq.), Triethyl phosphonoacetate (1.1 eq.), Sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.), Tetrahydrofuran (THF), Palladium on carbon (10% Pd/C), Hydrogen (H₂), Lithium hydroxide (LiOH), Water, Diethyl ether, Hydrochloric acid (HCl).

-

Procedure:

-

Horner-Wadsworth-Emmons Reaction:

-

To a stirred suspension of NaH in anhydrous THF at 0 °C, add triethyl phosphonoacetate dropwise.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for 30 minutes to form the ylide.

-

Cool the reaction mixture back to 0 °C and add a solution of 1-Boc-3-piperidone in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by carefully adding water. Extract the product with diethyl ether.

-

Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify the resulting crude ethyl 2-(1-Boc-piperidin-3-ylidene)acetate by column chromatography.

-

-

Alkene Reduction:

-

Dissolve the purified alkene intermediate in ethanol or ethyl acetate.

-

Add 10% Pd/C catalyst (catalytic amount).

-

Stir the mixture under a hydrogen atmosphere (e.g., using a balloon) at room temperature until the reaction is complete (monitored by TLC or GC-MS).

-

Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate to obtain ethyl 1-Boc-piperidine-3-acetate.

-

-

Ester Hydrolysis:

-

Dissolve the ester in a mixture of THF and water.

-

Add LiOH (or NaOH) and stir at room temperature until the hydrolysis is complete (monitored by TLC).

-

Acidify the reaction mixture to pH ~3-4 with dilute HCl.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield 1-Boc-piperidine-3-acetic acid.

-

-

Characterization Methods

-

Objective: To determine the chemical purity and, for chiral variants, the enantiomeric excess.

-

Instrumentation: HPLC system with a UV detector.

-

Method for Chemical Purity (Reversed-Phase):

-

Column: C18, 250 x 4.6 mm, 5 µm.

-

Mobile Phase: A gradient of acetonitrile and water containing 0.1% trifluoroacetic acid (TFA).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm.

-

Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

-

Analysis: Purity is calculated based on the area percentage of the main peak.

-

-

Method for Enantiomeric Purity (Chiral HPLC):

-

Column: A suitable chiral stationary phase (e.g., Chiralpak AD-H).

-

Mobile Phase: Typically a mixture of hexane and isopropanol with a modifier like TFA.

-

Analysis: The enantiomeric excess (ee%) is determined by comparing the peak areas of the two enantiomers.

-

-

Objective: To confirm the chemical structure and identity of the compound.

-

Instrumentation: NMR spectrometer (e.g., 400 MHz).

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

¹H NMR Analysis: The spectrum will show characteristic signals for the Boc group (a singlet around 1.4 ppm), the piperidine ring protons, and the methylene protons of the acetic acid group.

-

¹³C NMR Analysis: The spectrum will confirm the presence of all 12 carbon atoms, including the carbonyls of the Boc and carboxylic acid groups, and the carbons of the piperidine ring.

Caption: Experimental workflow for NMR characterization.

Applications in Drug Development

1-Boc-piperidine-3-acetic acid serves as a crucial building block in the synthesis of a wide array of pharmaceutical agents. The piperidine moiety is a common structural feature in many biologically active compounds.

-

Intermediate in Pharmaceutical Synthesis: It is a key intermediate for piperidine-based drugs, which are known for their diverse biological activities.[3]

-

Peptide Chemistry: The compound is used in peptide synthesis, where the Boc group allows for selective and efficient creation of complex peptide structures.[1][2]

-

Drug Candidate Optimization: Its structure enables researchers to modify and optimize potential drug candidates, aiming to enhance efficacy and reduce side effects.[3]

-

Biochemical Research: The molecule is employed in studies of enzyme interactions and receptor binding, which contributes to a better understanding of biological processes and disease mechanisms.[3]

Safety and Handling

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. In case of dust formation, use a suitable respirator.

-

Handling: Handle in a well-ventilated area. Avoid contact with skin and eyes and prevent dust formation.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

First Aid:

-

Inhalation: Move to fresh air.

-

Skin Contact: Wash off with soap and plenty of water.

-

Eye Contact: Rinse cautiously with water for several minutes.

-

Ingestion: Rinse mouth with water. Do not induce vomiting.

-

Consult the Safety Data Sheet (SDS) for complete safety information before handling this compound.

References

In-Depth Technical Guide: Physical Properties of 1-Boc-piperidine-3-acetic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Boc-piperidine-3-acetic acid is a chiral heterocyclic building block crucial in medicinal chemistry and pharmaceutical development. Its rigid piperidine core, combined with a carboxylic acid functional group and a tert-butyloxycarbonyl (Boc) protecting group, makes it a versatile intermediate for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its core physical properties, detailed experimental protocols for their determination, and its role in synthetic pathways.

Core Physical Properties

The physical characteristics of 1-Boc-piperidine-3-acetic acid are fundamental to its handling, storage, and application in chemical synthesis. The data presented below has been compiled from various chemical suppliers and safety data sheets. It is important to note that some values, particularly the boiling point and density, are predicted values derived from computational models.

| Physical Property | Value | Source(s) |

| Molecular Formula | C₁₂H₂₁NO₄ | [1][2] |

| Molecular Weight | 243.3 g/mol | [1][2] |

| Appearance | White to off-white or light yellow solid/powder. | [1] |

| Melting Point | 76-79 °C | [2] |

| Boiling Point | 373.0 ± 15.0 °C at 760 mmHg (Predicted) | [2] |

| Density | 1.121 ± 0.06 g/cm³ (Predicted) | [2] |

| Solubility | Limited solubility in water; soluble in organic solvents such as ethanol and dichloromethane. | [1] |

| pKa | 4.56 ± 0.10 (Predicted) | [2] |

| Storage Conditions | 0-8 °C | [1] |

Experimental Protocols

The following sections detail generalized experimental methodologies for determining the key physical properties of 1-Boc-piperidine-3-acetic acid. These protocols are based on standard organic chemistry laboratory techniques.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid compound transitions to a liquid.

Materials:

-

1-Boc-piperidine-3-acetic acid sample

-

Capillary tubes (sealed at one end)

-

Melting point apparatus

-

Spatula

-

Mortar and pestle (if sample is not a fine powder)

Procedure:

-

Ensure the 1-Boc-piperidine-3-acetic acid sample is completely dry and finely powdered. If necessary, gently grind the sample using a mortar and pestle.

-

Pack the dry sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

-

Place the packed capillary tube into the heating block of the melting point apparatus.

-

Set the apparatus to heat at a rate of 10-15 °C per minute for a preliminary, rapid determination of the approximate melting range.

-

Allow the apparatus to cool to at least 20 °C below the observed approximate melting point.

-

Insert a new packed capillary tube and heat at a slower rate, approximately 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).

Boiling Point Determination (Thiele Tube Method)

Objective: To determine the temperature at which the vapor pressure of the liquid equals the atmospheric pressure. Note: This is for informational purposes as 1-Boc-piperidine-3-acetic acid is a solid at room temperature and has a high predicted boiling point, suggesting that distillation under atmospheric pressure may lead to decomposition.

Materials:

-

1-Boc-piperidine-3-acetic acid sample (melted)

-

Thiele tube filled with a high-boiling point oil (e.g., mineral oil)

-

Micro test tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Bunsen burner or heating mantle

Procedure:

-

Add a small amount of the 1-Boc-piperidine-3-acetic acid to a micro test tube.

-

Place a capillary tube, with its sealed end up, into the micro test tube containing the sample.

-

Attach the micro test tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Clamp the thermometer and attached tube in the Thiele tube so that the sample is immersed in the oil.

-

Gently heat the side arm of the Thiele tube with a Bunsen burner or heating mantle.

-

Observe the capillary tube. As the sample heats, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a steady stream of bubbles is observed.

-

Remove the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.

Solubility Determination

Objective: To qualitatively assess the solubility of the compound in various solvents.

Materials:

-

1-Boc-piperidine-3-acetic acid sample

-

Test tubes

-

Spatula

-

A range of solvents: water, ethanol, dichloromethane, 5% aqueous HCl, 5% aqueous NaOH.

Procedure:

-

Place approximately 10-20 mg of 1-Boc-piperidine-3-acetic acid into separate, labeled test tubes.

-

To each test tube, add 1 mL of a different solvent.

-

Agitate each test tube vigorously for 30-60 seconds.

-

Observe and record whether the solid dissolves completely, partially, or not at all at room temperature.

-

For sparingly soluble samples, gentle warming can be applied to assess temperature effects on solubility.

-

The solubility in acidic and basic solutions can provide insights into the functional groups present. Dissolution in 5% NaOH would be expected due to the carboxylic acid group forming a soluble salt.

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant (pKa) of the carboxylic acid group.

Materials:

-

1-Boc-piperidine-3-acetic acid sample

-

Standardized solution of a strong base (e.g., 0.1 M NaOH)

-

pH meter with a calibrated electrode

-

Burette

-

Beaker

-

Magnetic stirrer and stir bar

-

Distilled or deionized water

-

Co-solvent if needed for solubility (e.g., ethanol)

Procedure:

-

Accurately weigh a sample of 1-Boc-piperidine-3-acetic acid and dissolve it in a known volume of distilled water (or a water/co-solvent mixture).

-

Place the beaker on a magnetic stirrer and immerse the calibrated pH electrode and the stir bar into the solution.

-

Fill the burette with the standardized NaOH solution and record the initial volume.

-

Begin stirring the solution and record the initial pH.

-

Add the NaOH solution in small increments (e.g., 0.1-0.2 mL) and record the pH after each addition, allowing the reading to stabilize.

-

Continue the titration past the equivalence point (the point of the most rapid pH change).

-

Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis).

-

Determine the equivalence point from the inflection point of the titration curve.

-

The pKa is equal to the pH at the half-equivalence point (the volume of NaOH added is half of that at the equivalence point).

Synthetic Workflow and Applications

1-Boc-piperidine-3-acetic acid is not typically used for its direct biological activity but rather as a key intermediate in the synthesis of more complex, pharmacologically active molecules. Its primary application is in the synthesis of nipecotic acid derivatives, which are known inhibitors of γ-aminobutyric acid (GABA) uptake.[3][4][5] By inhibiting the reuptake of the neurotransmitter GABA, these compounds can potentiate inhibitory neurotransmission in the central nervous system, making them valuable for the treatment of conditions such as epilepsy and anxiety.

The following diagram illustrates a generalized synthetic workflow where 1-Boc-piperidine-3-acetic acid is used to synthesize a generic GABA uptake inhibitor.

Caption: Synthetic pathway from 1-Boc-piperidine-3-acetic acid to a GABA uptake inhibitor.

In this workflow, the carboxylic acid of 1-Boc-piperidine-3-acetic acid is first activated and coupled with a desired amine (R-NH₂) to form an amide bond. The Boc protecting group prevents unwanted side reactions at the piperidine nitrogen. In the final step, the Boc group is removed under acidic conditions to yield the active nipecotic acid derivative. The "R" group is typically a lipophilic moiety that enhances the compound's ability to cross the blood-brain barrier and interact with the GABA transporter.

References

In-Depth Technical Guide on the Solubility of 1-Boc-piperidine-3-acetic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data for 1-Boc-piperidine-3-acetic acid, detailed experimental protocols for solubility determination, and a logical workflow for these studies. Due to a lack of specific quantitative solubility data in publicly available literature, this guide also extrapolates expected solubility behaviors based on the compound's structural features and data from analogous compounds.

Core Data Presentation: Solubility Profile

| Solvent Class | Solvent | Qualitative Solubility | Rationale |

| Aqueous | Water | Limited, slightly soluble[1] | The carboxylic acid group can engage in hydrogen bonding with water, but the bulky, non-polar Boc group and the piperidine ring limit overall aqueous solubility. The solubility of the related N-BOC-piperidine-4-carboxylic acid is also described as insoluble in water. |

| Buffered Solutions (e.g., PBS) | pH-dependent | At higher pH, the carboxylic acid will be deprotonated to a carboxylate, which should increase aqueous solubility. Conversely, at low pH, the compound will be fully protonated and likely less soluble. | |

| Polar Protic | Ethanol | Soluble[1] | The alcohol can act as both a hydrogen bond donor and acceptor, and the alkyl chain can interact with the non-polar parts of the molecule. |

| Methanol | Soluble | Similar to ethanol, methanol is a polar protic solvent capable of solvating both the polar and, to a lesser extent, non-polar regions of the molecule. | |

| Polar Aprotic | Dichloromethane (DCM) | Soluble[1] | Dichloromethane is a good solvent for many organic compounds with moderate polarity. |

| Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a strong polar aprotic solvent capable of dissolving a wide range of organic compounds. | |

| Acetone | Soluble | Acetone's polarity is suitable for dissolving compounds with mixed polarity like 1-Boc-piperidine-3-acetic acid. | |

| Non-Polar | Hexane | Insoluble | The overall polarity of the molecule is too high for it to be soluble in a non-polar solvent like hexane. |

Experimental Protocols for Solubility Determination

For researchers needing to establish quantitative solubility data for 1-Boc-piperidine-3-acetic acid, the following established methodologies are recommended.

Shake-Flask Method (Higuchi and Connors)

This is a widely recognized and reliable method for determining the thermodynamic solubility of a compound.[2]

Objective: To determine the equilibrium concentration of 1-Boc-piperidine-3-acetic acid in a specific solvent at a controlled temperature.

Materials:

-

1-Boc-piperidine-3-acetic acid (solid)

-

Solvent of interest

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Volumetric flasks

-

Syringe filters (e.g., 0.45 µm PTFE or nylon)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer

-

Scintillation vials or other suitable sealed containers

Procedure:

-

Preparation: Add an excess amount of solid 1-Boc-piperidine-3-acetic acid to a known volume of the solvent in a sealed vial. The excess solid is crucial to ensure that a saturated solution is formed.

-

Equilibration: Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined experimentally by taking measurements at different time points until the concentration plateaus.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature to allow the undissolved solid to sediment.

-

Sampling: Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a syringe filter to remove any undissolved solid particles. This step is critical to avoid artificially high solubility readings.

-

Analysis:

-

Accurately dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of 1-Boc-piperidine-3-acetic acid in the diluted sample using a validated analytical method such as HPLC or UV-Vis spectroscopy. A calibration curve with known concentrations of the compound should be prepared for accurate quantification.

-

-

Calculation: Calculate the solubility of the compound in the solvent, typically expressed in mg/mL or µg/mL, by back-calculating from the dilution.

Gravimetric Method

Objective: To determine the mass of 1-Boc-piperidine-3-acetic acid dissolved in a known mass or volume of a solvent.

Materials:

-

1-Boc-piperidine-3-acetic acid (solid)

-

Solvent of interest

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Filtration apparatus (e.g., filter paper and funnel)

-

Evaporating dish or watch glass

-

Oven

Procedure:

-

Saturation: Prepare a saturated solution of 1-Boc-piperidine-3-acetic acid in the chosen solvent by following the "Preparation" and "Equilibration" steps of the shake-flask method.

-

Filtration: Filter the saturated solution to remove any undissolved solid.

-

Measurement:

-

Accurately weigh a clean, dry evaporating dish.

-

Pipette a known volume of the clear filtrate into the pre-weighed evaporating dish and weigh it again to determine the mass of the solution.

-

-

Evaporation: Place the evaporating dish in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute.

-

Final Weighing: Once all the solvent has evaporated and the dish has cooled to room temperature in a desiccator, weigh the dish containing the dry solute.

-

Calculation:

-

The mass of the dissolved solute is the final weight of the dish minus the initial weight of the empty dish.

-

The mass of the solvent is the weight of the solution minus the weight of the dissolved solute.

-

The solubility can then be expressed as g of solute per 100 g of solvent or other relevant units.

-

Mandatory Visualizations

The following diagrams illustrate key conceptual frameworks for understanding and determining the solubility of 1-Boc-piperidine-3-acetic acid.

Caption: Factors influencing the solubility of 1-Boc-piperidine-3-acetic acid.

Caption: A typical experimental workflow for determining solubility.

References

In-depth Technical Guide: ¹H NMR Spectrum of 1-Boc-piperidine-3-acetic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1-Boc-piperidine-3-acetic acid. This compound is a valuable building block in medicinal chemistry, often utilized in the synthesis of novel therapeutic agents. A thorough understanding of its spectral characteristics is crucial for structure confirmation, purity assessment, and reaction monitoring.

¹H NMR Spectral Data

The following table summarizes the expected quantitative ¹H NMR data for 1-Boc-piperidine-3-acetic acid. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard internal reference. The multiplicity describes the splitting pattern of the signal, and the coupling constant (J) provides information about the interactions between neighboring protons. The integration value corresponds to the number of protons giving rise to the signal.

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| -C(CH₃)₃ (Boc) | ~1.45 | Singlet | - | 9H |

| Piperidine Ring Protons | ~1.20 - 1.90 | Multiplet | - | 5H |

| -CH₂-COOH | ~2.30 | Doublet | ~6.5 | 2H |

| Piperidine Ring Protons (adjacent to N) | ~2.80 - 4.10 | Multiplet | - | 4H |

| -COOH | ~11.0 - 12.0 | Broad Singlet | - | 1H |

Molecular Structure and Proton Environments

The following diagram illustrates the molecular structure of 1-Boc-piperidine-3-acetic acid and the logical relationship of its distinct proton environments, which give rise to the signals observed in the ¹H NMR spectrum.

synthesis of 1-Boc-piperidine-3-acetic acid from piperidine-3-acetic acid

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the synthesis of 1-Boc-piperidine-3-acetic acid from piperidine-3-acetic acid. This process involves the protection of the secondary amine in the piperidine ring with a tert-butoxycarbonyl (Boc) group, a critical step in multi-step organic synthesis. The resulting N-protected compound is a valuable chiral building block for the development of various pharmaceutical agents.[1][2] The Boc protecting group is stable under most basic and nucleophilic conditions, allowing for selective chemical modifications at other positions of the molecule.[3][4]

Core Synthesis Pathway

The fundamental reaction is the N-acylation of the secondary amine of piperidine-3-acetic acid with di-tert-butyl dicarbonate (Boc₂O), often referred to as Boc anhydride. This reaction is typically performed in the presence of a base to facilitate the nucleophilic attack of the amine on the Boc anhydride.[5] The Boc group can be readily removed later under moderately acidic conditions, such as with trifluoroacetic acid (TFA).[3]

Quantitative Data Summary

The following table summarizes the typical reaction parameters and expected outcomes for the Boc protection of piperidine-3-acetic acid. Yields and reaction times can vary based on the specific scale and purity of the starting materials.

| Parameter | Value/Description | Notes |

| Starting Material | Piperidine-3-acetic acid | Can be used as the free base or a salt (e.g., hydrochloride). |

| Protecting Reagent | Di-tert-butyl dicarbonate (Boc₂O) | Typically 1.05 to 1.5 equivalents.[6] |

| Base | Sodium Bicarbonate (NaHCO₃) or NaOH | Used to neutralize the reaction and deprotonate the amine. |

| Solvent System | Tetrahydrofuran (THF) / Water | A biphasic or miscible system ensures all reactants are soluble. |

| Reaction Temperature | 0 °C to Room Temperature | The reaction is often initiated at a lower temperature.[6] |

| Reaction Time | 12-48 hours | Monitored by TLC or LC-MS for completion.[7] |

| Typical Yield | 85-99% | High yields are common for this type of protection.[6][7] |

| Purification | Acid-base extraction, Column Chromatography | Purification is often straightforward due to the clean nature of the reaction. |

Experimental Workflow Diagram

The following diagram illustrates the logical steps involved in the synthesis and purification process.

Caption: Workflow for the synthesis of 1-Boc-piperidine-3-acetic acid.

Detailed Experimental Protocol

This protocol provides a representative procedure for the synthesis of 1-Boc-piperidine-3-acetic acid on a laboratory scale.

Materials and Reagents:

-

Piperidine-3-acetic acid (1 equiv.)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.2 equiv.)

-

Sodium bicarbonate (NaHCO₃) (3 equiv.)

-

Tetrahydrofuran (THF)

-

Deionized Water

-

Ethyl Acetate

-

1 M Hydrochloric Acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve piperidine-3-acetic acid (1 equiv.) and sodium bicarbonate (3 equiv.) in a 1:1 mixture of THF and water.

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. To this stirring solution, add di-tert-butyl dicarbonate (1.2 equiv.) portion-wise over 15 minutes.[6]

-

Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir vigorously overnight (approximately 16-24 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup and Extraction:

-

Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.

-

Cool the remaining aqueous solution in an ice bath and carefully acidify to a pH of 2-3 with 1 M HCl.

-

Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic extracts.[7]

-

-

Purification:

-

Wash the combined organic layers with brine.

-

Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

If necessary, the product can be further purified by silica gel column chromatography. The pure 1-Boc-piperidine-3-acetic acid is typically obtained as a white to off-white solid.

-

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]

- 4. Di-tert-butyl dicarbonate: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. beilstein-journals.org [beilstein-journals.org]

- 7. Synthesis and Application of N-Boc-3-piperidone_Chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the N-Boc Protection of Piperidine-3-acetic Acid

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) group is one of the most widely utilized protecting groups for amines in modern organic synthesis, prized for its stability under a wide range of conditions and its facile removal under mild acidic treatment.[1][2] In pharmaceutical development, piperidine scaffolds are crucial components of many bioactive molecules. The selective protection of the piperidine nitrogen is a critical step to prevent unwanted side reactions during the synthesis of complex drug candidates. This guide provides a detailed overview of the mechanism, experimental protocols, and reaction parameters for the N-Boc protection of piperidine-3-acetic acid, a valuable building block in medicinal chemistry.

Core Reaction Mechanism

The protection of the secondary amine in piperidine-3-acetic acid with di-tert-butyl dicarbonate ((Boc)₂O) proceeds through a nucleophilic acyl substitution mechanism. The nitrogen atom of the piperidine ring acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the (Boc)₂O anhydride. This forms a transient tetrahedral intermediate. The intermediate then collapses, eliminating a tert-butyl carbonate anion as a leaving group. This anion is unstable and subsequently decomposes into the stable byproducts tert-butanol and carbon dioxide gas. The presence of a base is typically required to deprotonate the piperidine nitrogen, enhancing its nucleophilicity, and to neutralize the protonated amine formed during the reaction.[2][3]

Experimental Protocol

The following is a representative experimental procedure for the N-Boc protection of piperidine-3-acetic acid, synthesized from established methods for similar amino acids and piperidine derivatives.[4]

Materials:

-

Piperidine-3-acetic acid (1.0 eq)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 - 1.5 eq)

-

Base (e.g., Sodium bicarbonate, Sodium carbonate, Triethylamine) (1.5 - 2.5 eq)

-

Solvent (e.g., Dioxane/Water (1:1), THF/Water (1:1), Methanol, Dichloromethane)

-

Ethyl acetate

-

1M Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Dissolution: Dissolve piperidine-3-acetic acid (1.0 eq) in the chosen solvent system (e.g., a 1:1 mixture of dioxane and water).

-

Basification: Add the selected base (e.g., sodium carbonate, 2.0 eq) to the solution and stir until all solids are dissolved.

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath.

-

Reagent Addition: Add di-tert-butyl dicarbonate (1.2 eq), either neat or dissolved in a small amount of the organic solvent, dropwise to the stirred reaction mixture.

-

Reaction: Allow the reaction to slowly warm to room temperature and stir for 6-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Solvent Removal: Once the reaction is complete, remove the organic solvent under reduced pressure using a rotary evaporator.

-

Acidification: Cool the remaining aqueous solution in an ice bath and carefully acidify to a pH of 2-3 with 1M HCl.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Washing: Combine the organic layers and wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Boc-piperidine-3-acetic acid.

-

Purification (if necessary): The crude product can be further purified by column chromatography on silica gel or by recrystallization.

Summary of Reaction Conditions and Quantitative Data

The choice of solvent and base can significantly impact reaction time and yield. The following table summarizes common conditions used for the Boc protection of piperidine derivatives and related amino acids.

| Substrate | Reagent (eq) | Base (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Dimethyl 2-aminopentanedioate | (Boc)₂O (1.5) | TEA (4.0), DMAP (0.1) | CH₂Cl₂ | 0 to RT | 6 | 92 | |

| N-benzyl-3-hydroxy piperidine | (Boc)₂O (1.05) | - (During hydrogenolysis) | Methanol | RT | 5 | 79 | [5] |

| 4-Piperidinecarboxylic acid | (Boc)₂O | Na₂CO₃ / NaHCO₃ buffer | Water | 30 | 22 | N/A | [4] |

| 1,2,3,6-Tetrahydropyridine | (Boc)₂O (1.0) | - (Amine is 1.5 eq) | THF | 0 to RT | Overnight | 89 | [6] |

| General Amines | (Boc)₂O (2-3) | NaOH, DMAP, or NaHCO₃ (1-1.5) | Water, THF, MeCN | RT to 40 | N/A | High | [2] |

N/A: Not available in the cited source. RT: Room Temperature. TEA: Triethylamine. DMAP: 4-Dimethylaminopyridine.

Standard Experimental Workflow

The following diagram illustrates the logical workflow for a typical Boc protection experiment, from reaction setup to product isolation.

References

- 1. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]

- 2. Amine Protection / Deprotection [fishersci.co.uk]

- 3. Boc-Protected Amino Groups [organic-chemistry.org]

- 4. Page loading... [guidechem.com]

- 5. CN103204801A - Synthesis method for N-Boc-3-piperidone - Google Patents [patents.google.com]

- 6. beilstein-journals.org [beilstein-journals.org]

Structural Characterization of 1-Boc-piperidine-3-acetic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structural characterization of 1-Boc-piperidine-3-acetic acid, a key building block in medicinal chemistry and pharmaceutical development. This document outlines the fundamental physicochemical properties, detailed experimental protocols for spectroscopic and crystallographic analysis, and presents the expected quantitative data in structured tables for ease of comparison.

Physicochemical Properties

1-Boc-piperidine-3-acetic acid, with the systematic name 2-(1-(tert-butoxycarbonyl)piperidin-3-yl)acetic acid, is a white to off-white solid. Its fundamental properties are summarized in the table below.

| Property | Value |

| CAS Number | 183483-09-2 |

| Molecular Formula | C₁₂H₂₁NO₄ |

| Molecular Weight | 243.30 g/mol |

| Appearance | White to off-white solid |

| Purity | ≥95% |

| Storage Temperature | 2-8°C, sealed in dry conditions |

Spectroscopic and Crystallographic Characterization

The structural elucidation of 1-Boc-piperidine-3-acetic acid relies on a combination of spectroscopic and crystallographic techniques. These methods provide detailed information about the molecule's connectivity, functional groups, and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For 1-Boc-piperidine-3-acetic acid, both ¹H and ¹³C NMR are essential for confirming its structure.

¹H NMR Spectroscopy Data

The following data is based on typical chemical shifts for N-Boc piperidine derivatives and related structures.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~1.45 | s | 9H | Boc (-C(CH₃)₃) |

| ~1.50-1.70 | m | 2H | Piperidine ring protons |

| ~1.80-2.00 | m | 2H | Piperidine ring protons |

| ~2.20-2.40 | m | 3H | Piperidine ring proton (CH) and Acetic acid (-CH₂COOH) |

| ~2.80-3.00 | m | 2H | Piperidine ring protons |

| ~3.80-4.00 | m | 2H | Piperidine ring protons |

| ~10.0-12.0 | br s | 1H | Carboxylic acid (-COOH) |

¹³C NMR Spectroscopy Data

The following data is based on typical chemical shifts for N-Boc piperidine derivatives and related structures.

| Chemical Shift (ppm) | Assignment |

| ~28.4 | Boc (-C(CH₃)₃) |

| ~25.0-35.0 | Piperidine ring carbons |

| ~40.0-50.0 | Piperidine ring carbons (adjacent to N) |

| ~38.0 | Acetic acid (-CH₂COOH) |

| ~79.5 | Boc (-C(CH₃)₃) |

| ~155.0 | Boc (C=O) |

| ~175.0 | Carboxylic acid (-COOH) |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300-2500 | Broad | O-H stretch (Carboxylic acid) |

| ~2975, 2870 | Medium-Strong | C-H stretch (Aliphatic) |

| ~1740 | Strong | C=O stretch (Carboxylic acid) |

| ~1690 | Strong | C=O stretch (Boc carbamate) |

| ~1450 | Medium | C-H bend (Aliphatic) |

| ~1160 | Strong | C-O stretch (Boc) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering insights into its structure.

| m/z | Interpretation |

| 244.15 | [M+H]⁺ (Protonated molecule) |

| 188.13 | [M - C₄H₉O]⁺ (Loss of tert-butoxy group) |

| 144.08 | [M - C₅H₉O₂]⁺ (Loss of Boc group) |

| 57.07 | [C₄H₉]⁺ (tert-butyl cation) |

X-ray Crystallography

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

NMR Spectroscopy Protocol

FTIR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

Mass Spectrometry Protocol (Electrospray Ionization - ESI)

Logical Relationships in Structural Characterization

The structural confirmation of 1-Boc-piperidine-3-acetic acid is a stepwise process where each analytical technique provides complementary information.

Navigating Chirality: A Technical Guide to Racemic and Enantiopure 1-Boc-piperidine-3-acetic acid

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the stereochemistry of molecular scaffolds plays a pivotal role in determining pharmacological activity, efficacy, and safety. The piperidine ring, a ubiquitous feature in a multitude of bioactive compounds, is a prime example of a privileged structure where chirality can profoundly influence biological outcomes. This technical guide provides an in-depth exploration of racemic and enantiopure 1-Boc-piperidine-3-acetic acid, a key building block in the synthesis of numerous pharmaceutical agents. We will delve into its synthesis, chiral resolution, and the critical importance of enantiopurity in drug design, supported by detailed experimental protocols and comparative data.

Core Concepts: The Significance of Enantiopurity

A racemic mixture contains equal amounts of two non-superimposable mirror images of a chiral molecule, known as enantiomers. While enantiomers share identical physical properties in an achiral environment, their interactions with chiral biological systems, such as receptors and enzymes, can differ significantly. One enantiomer may elicit the desired therapeutic effect, while the other could be inactive, less active, or even responsible for undesirable side effects. Consequently, the use of enantiopure compounds is a cornerstone of rational drug design, leading to improved therapeutic indices and safer medicines.

Comparative Data: Racemic vs. Enantiopure 1-Boc-piperidine-3-acetic acid

A clear understanding of the physicochemical differences between the racemic mixture and the individual enantiomers is crucial for their effective use in synthesis and process development. The following table summarizes key quantitative data for racemic and enantiopure 1-Boc-piperidine-3-acetic acid.

| Property | Racemic 1-Boc-piperidine-3-acetic acid | (R)-1-Boc-piperidine-3-acetic acid | (S)-1-Boc-piperidine-3-acetic acid |

| Molecular Formula | C₁₂H₂₁NO₄ | C₁₂H₂₁NO₄ | C₁₂H₂₁NO₄ |

| Molecular Weight | 243.30 g/mol | 243.30 g/mol | 243.30 g/mol |

| Appearance | White to off-white solid[1] | White powder[2] | White to light yellow solid or powder[3] |

| Melting Point | 76-79 °C[1][4] | Data not available | Data not available |

| Optical Rotation | 0° (optically inactive) | Data not available | Data not available |

| Solubility | Soluble in organic solvents like ethanol and dichloromethane; limited solubility in water.[5] | Soluble in organic solvents. | Soluble in organic solvents.[3] |

Experimental Protocols

Detailed and reproducible experimental procedures are essential for the synthesis and analysis of chiral compounds. This section provides step-by-step protocols for the preparation of racemic 1-Boc-piperidine-3-acetic acid, its resolution into individual enantiomers, and the determination of enantiomeric purity.

Protocol 1: Synthesis of Racemic 1-Boc-piperidine-3-acetic acid

This synthesis is a two-step process involving the hydrogenation of 3-pyridineacetic acid to piperidine-3-acetic acid, followed by the protection of the piperidine nitrogen with a tert-butyloxycarbonyl (Boc) group.

Step 1: Hydrogenation of 3-Pyridineacetic Acid

-

Materials: 3-Pyridineacetic acid, Platinum(IV) oxide (PtO₂), Glacial acetic acid, Hydrogen gas (H₂).

-

Procedure:

-

In a high-pressure reactor vessel, dissolve 3-pyridineacetic acid in glacial acetic acid.

-

Carefully add a catalytic amount of PtO₂ (approximately 5 mol%) to the solution.

-

Seal the reactor and purge it several times with an inert gas (e.g., nitrogen) to remove any air.

-

Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 5 bar).

-

Stir the reaction mixture at a set temperature (e.g., 40°C) for a specified time (e.g., 16 hours), or until hydrogen uptake ceases.

-

After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Remove the solvent (acetic acid) under reduced pressure to obtain crude piperidine-3-acetic acid.

-

Step 2: Boc Protection of Piperidine-3-acetic Acid

-

Materials: Crude piperidine-3-acetic acid, Di-tert-butyl dicarbonate (Boc₂O), Sodium bicarbonate (NaHCO₃), Dioxane, Water, Ethyl acetate, 1M Hydrochloric acid (HCl).

-

Procedure:

-

Dissolve the crude piperidine-3-acetic acid in a mixture of dioxane and water.

-

Add sodium bicarbonate to the solution to act as a base.

-

Add di-tert-butyl dicarbonate (Boc₂O) to the mixture and stir at room temperature overnight.

-

After the reaction is complete, acidify the mixture to pH 2-3 with 1M HCl.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield racemic 1-Boc-piperidine-3-acetic acid.

-

Protocol 2: Chiral Resolution of Racemic 1-Boc-piperidine-3-acetic acid via Diastereomeric Salt Formation

This protocol describes a classical resolution method using a chiral amine to form diastereomeric salts that can be separated by fractional crystallization.

-

Materials: Racemic 1-Boc-piperidine-3-acetic acid, Enantiomerically pure chiral amine (e.g., (R)-(+)-α-methylbenzylamine), Ethyl acetate, Hexane, 1M Hydrochloric acid (HCl), 1M Sodium hydroxide (NaOH).

-

Procedure:

-

Dissolve the racemic 1-Boc-piperidine-3-acetic acid in a suitable solvent such as ethyl acetate.

-

Slowly add a solution of the enantiomerically pure chiral amine (0.5 equivalents) in the same solvent.

-

Allow the mixture to stand at room temperature or cool to induce crystallization of one of the diastereomeric salts.

-

Collect the precipitated crystals by filtration. These crystals will be enriched in one diastereomer.

-

Recrystallize the collected salt from a suitable solvent system (e.g., ethyl acetate/hexane) to improve diastereomeric purity.

-

To recover the enantiopure acid, dissolve the purified diastereomeric salt in water and acidify with 1M HCl.

-

Extract the liberated enantiopure 1-Boc-piperidine-3-acetic acid with ethyl acetate.

-

Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate to obtain one enantiomer.

-

The other enantiomer can be recovered from the mother liquor by a similar process of basification, extraction of the chiral amine, followed by acidification and extraction of the desired acid.

-

Protocol 3: Determination of Enantiomeric Purity by Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful analytical technique to determine the enantiomeric excess (e.e.) of a chiral compound.

-

Instrumentation: HPLC system with a UV detector.

-

Chiral Stationary Phase: A polysaccharide-based chiral column, such as a Daicel CHIRALPAK series column (e.g., CHIRALPAK IC-3), is often effective for separating N-Boc protected compounds.

-

Mobile Phase: An isocratic mixture of n-Hexane and Isopropanol (IPA) is a common choice. The ratio can be optimized to achieve baseline separation (e.g., starting with 90:10 v/v).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Detection: UV at 210 nm.

-

Sample Preparation: Dissolve a small amount of the sample in the mobile phase at a concentration of approximately 1 mg/mL.

-

Procedure:

-

Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

-

Inject the sample solution.

-

Monitor the chromatogram for the separation of the two enantiomers. The enantiomeric excess can be calculated from the integrated peak areas of the two enantiomers.

-

Visualizing the Workflow: From Synthesis to Application

The following diagrams, generated using the DOT language, illustrate the key workflows associated with 1-Boc-piperidine-3-acetic acid.

References

- 1. 183483-09-2 CAS MSDS (1-Boc-Piperidine-3-acetic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. US3159639A - Catalytic hydrogenation of pyridylcarboxylic acids and pyridylalkylcarboxylic acids - Google Patents [patents.google.com]

- 5. BOC-1-Piperidine-3-Acetic Acid: Uses, Properties, Safety Data & Supplier China | High Purity Chemical Manufacturer [pipzine-chem.com]

- 6. Boc-(S)-3-甲酸哌啶 97% | Sigma-Aldrich [sigmaaldrich.com]

Methodological & Application

Application Notes and Protocols for the Use of 1-Boc-piperidine-3-acetic Acid in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Boc-piperidine-3-acetic acid is a valuable chiral building block for the synthesis of peptidomimetics and other modified peptides. Its incorporation into peptide sequences can impart unique conformational constraints and improve pharmacological properties such as metabolic stability, bioavailability, and receptor affinity. The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for its seamless integration into standard solid-phase peptide synthesis (SPPS) protocols, typically utilizing the Boc/Bzl orthogonal protection strategy. These application notes provide detailed protocols for the use of 1-Boc-piperidine-3-acetic acid in peptide synthesis, from coupling to final cleavage and purification.

Data Presentation

The following table summarizes typical quantitative data for the solid-phase synthesis of a model peptide incorporating 1-Boc-piperidine-3-acetic acid. These values are representative and may vary depending on the specific peptide sequence, scale, and resin used.

| Parameter | Value | Notes |

| Resin Type | MBHA Resin | Suitable for the synthesis of C-terminal amides using Boc-SPPS. |

| Resin Substitution | 0.5 - 1.0 mmol/g | Standard loading for many commercial resins. |

| Coupling Reagents | HBTU / DIEA | Standard coupling conditions for Boc-SPPS. |

| 1-Boc-piperidine-3-acetic acid Coupling Efficiency | >95% | Monitored by Kaiser test (negative result). |

| Amino Acid Coupling Efficiency (per step) | >99% | Monitored by Kaiser test. |

| Overall Crude Product Yield | 60 - 80% | Dependent on the length and sequence of the final peptide. |

| Crude Product Purity (by RP-HPLC) | 65 - 85% | Purification is typically required to achieve higher purity. |

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (Boc Strategy)

This protocol outlines the manual solid-phase synthesis of a peptide incorporating 1-Boc-piperidine-3-acetic acid using the Boc/Bzl strategy on a MBHA resin.

1. Resin Preparation and Swelling:

-

Place the desired amount of MBHA resin in a solid-phase synthesis vessel.

-

Add dichloromethane (DCM) to swell the resin for at least 30 minutes with gentle agitation.

-

Drain the DCM from the vessel.

2. Boc Deprotection:

-

Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for a 5-minute pre-wash.[1]

-

Drain the solution and add a fresh 50% TFA/DCM solution. Agitate for an additional 20 minutes.[1]

-

Drain the TFA/DCM solution and wash the resin thoroughly with DCM (3 times) and then isopropanol (IPA) (2 times).[1]

3. Neutralization:

-

Wash the resin with DCM (2 times).

-

Add a 10% solution of N,N-diisopropylethylamine (DIEA) in DCM and agitate for 5 minutes. Repeat this step.

-

Wash the resin thoroughly with DCM (3 times) to remove excess base.

4. Coupling of 1-Boc-piperidine-3-acetic Acid:

-

In a separate vial, pre-activate 1-Boc-piperidine-3-acetic acid (3 equivalents relative to resin loading) with HBTU (2.9 equivalents) and DIEA (6 equivalents) in N,N-dimethylformamide (DMF) for 10-15 minutes.

-

Add the activated solution to the deprotected and neutralized resin.

-

Agitate the reaction mixture for 2-4 hours at room temperature.

-

Perform a Kaiser test on a small sample of the resin to confirm the completion of the coupling (a negative result is expected).

-

Wash the resin with DMF (4 times) and DCM (3 times).

5. Subsequent Amino Acid Couplings:

-

Repeat the Boc deprotection (Step 2), neutralization (Step 3), and coupling (Step 4, using the desired Boc-protected amino acid) cycles until the desired peptide sequence is assembled.

Protocol 2: Cleavage from the Resin and Final Deprotection

This protocol describes the cleavage of the synthesized peptide from the MBHA resin and the simultaneous removal of side-chain protecting groups.

1. Resin Preparation:

-

Wash the fully assembled peptide-resin with DCM and dry under vacuum.

2. Cleavage Cocktail Preparation:

-

Prepare a cleavage cocktail of TFA/Thioanisole/m-Cresol (90:5:5 v/v/v). For peptides containing tryptophan, add 1,2-ethanedithiol (EDT) (2.5%) to the cocktail.

3. Cleavage Reaction:

-

Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

-

Agitate the mixture for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

4. Peptide Precipitation and Isolation:

-

Precipitate the crude peptide by adding cold diethyl ether to the filtrate.

-

Centrifuge to pellet the precipitate, decant the ether, and repeat the ether wash twice.

-

Dry the crude peptide under vacuum.

Protocol 3: Purification and Analysis

This protocol details the purification of the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

1. Sample Preparation:

-

Dissolve the crude peptide in a suitable solvent (e.g., a water/acetonitrile mixture with 0.1% TFA).

2. RP-HPLC Purification:

-

Purify the product using a preparative RP-HPLC system with a C18 column.

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Apply a suitable gradient of Mobile Phase B to elute the peptide.

-

Monitor the elution at 220 nm and 280 nm.

3. Fraction Analysis and Lyophilization:

-

Collect fractions corresponding to the desired peptide peak.

-

Analyze the purified fractions by analytical RP-HPLC and mass spectrometry to confirm the identity and purity of the final molecule.

-

Pool the pure fractions and lyophilize to obtain the final peptide as a white powder.

Visualizations

Caption: Experimental workflow for the synthesis of peptides containing 1-Boc-piperidine-3-acetic acid.

Peptidomimetics incorporating piperidine-based structures can act as ligands for G protein-coupled receptors (GPCRs).[2] The following diagram illustrates a general mechanism of GPCR activation by an extracellular ligand, leading to downstream signaling.[2]

Caption: General signaling pathway of a G protein-coupled receptor (GPCR) activated by a peptidomimetic ligand.

References

Application Notes: 1-Boc-piperidine-3-acetic acid as a Versatile Scaffold for Novel Heterocycles

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Boc-piperidine-3-acetic acid is a valuable and versatile building block in medicinal chemistry and pharmaceutical research.[1][2] Its unique structure, featuring a protected piperidine ring and a carboxylic acid functional group, allows for the strategic introduction of the piperidine motif into a wide array of complex molecules.[2] The piperidine scaffold is a privileged structure in drug discovery, present in numerous approved pharmaceuticals, and is known to impart favorable pharmacokinetic and pharmacodynamic properties.[3] These application notes provide detailed protocols and data for the synthesis of diverse heterocyclic systems from 1-Boc-piperidine-3-acetic acid, highlighting its utility in generating novel compounds with potential therapeutic applications.

Synthesis of Novel Pyrazole Derivatives

A key application of 1-Boc-piperidine-3-acetic acid is in the synthesis of novel pyrazole-containing compounds. Pyrazoles are a class of heterocycles known for a wide range of biological activities. The following protocol outlines a general procedure for the synthesis of methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.

Experimental Protocol: Synthesis of Methyl 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates

This protocol is adapted from the synthesis starting with the analogous N-Boc-piperidine-3-carboxylic acid.

Step 1: Synthesis of the β-keto ester

-

To a solution of 1-Boc-piperidine-3-acetic acid (1.0 eq) in a suitable solvent such as dichloromethane (DCM), add Meldrum's acid (1.1 eq) and 4-dimethylaminopyridine (DMAP) (2.0 eq) at 0 °C.

-

Add 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl) (1.1 eq) portion-wise over 10 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 16 hours.

-

Dilute the reaction with DCM, wash with 1 M KHSO₄ and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude adduct is then subjected to methanolysis to yield the corresponding β-keto ester.

Step 2: Synthesis of the β-enamino diketone

-

Treat the β-keto ester (1.0 eq) with N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq).

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

-

Remove the solvent under reduced pressure to obtain the crude β-enamino diketone, which can be used in the next step without further purification.

Step 3: Synthesis of the pyrazole

-

Dissolve the β-enamino diketone (1.0 eq) in ethanol.

-

Add the desired substituted hydrazine (1.0 eq).

-

Reflux the reaction mixture until the reaction is complete (monitor by TLC).

-

Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel to afford the target methyl 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylate.

Data Presentation: Yields of Synthesized Pyrazole Derivatives

| Compound | R-substituent on Hydrazine | Yield (%) |

| 1a | Phenyl | 75 |

| 1b | 4-Chlorophenyl | 72 |

| 1c | 4-Methylphenyl | 78 |

| 1d | 2-Nitrophenyl | 65 |

| 1e | Methyl | 51 |

Note: Yields are based on analogous syntheses and may vary.

Synthesis of Spiro-Piperidine Heterocycles

The piperidine moiety is a common feature in spirocyclic compounds, which are of increasing interest in drug discovery due to their three-dimensional nature. While direct synthesis from 1-Boc-piperidine-3-acetic acid is less commonly reported, its derivatives can be transformed into key intermediates for spirocycle formation.

Conceptual Workflow for Spiro-Heterocycle Synthesis

Caption: General workflow for the synthesis of spiro-heterocycles.

Biological Activity and Signaling Pathways

Heterocycles derived from piperidine scaffolds often exhibit interesting biological activities. For instance, certain spiro-piperidine derivatives have shown potent antileishmanial activity by targeting the folate pathway in the Leishmania parasite.[2][4]

Antileishmanial Activity of Piperidine-Containing Heterocycles

| Compound | Target | IC₅₀ (µM) vs. L. major |

| Spiro-piperidine analog 1 | DHFR/PTR1 | 0.89 |

| Spiro-piperidine analog 2 | DHFR/PTR1 | 0.50 |

| Miltefosine (Standard) | N/A | 8.08 |

Data from related piperidine-containing spiro-heterocycles.[2][4]

Signaling Pathway of Antifolates in Leishmania

The folate pathway is crucial for the survival of Leishmania parasites, as it is involved in the synthesis of essential precursors for DNA replication. Dihydrofolate reductase (DHFR) and pteridine reductase 1 (PTR1) are two key enzymes in this pathway.[1][5] Inhibition of both enzymes is a promising strategy for the development of effective antileishmanial drugs.[1][5]

Caption: Inhibition of DHFR and PTR1 in Leishmania.

Conclusion

1-Boc-piperidine-3-acetic acid is a highly valuable starting material for the synthesis of a diverse range of novel heterocycles. Its utility has been demonstrated in the preparation of biologically active pyrazoles and its potential for the synthesis of complex spirocyclic systems is evident. The development of new synthetic methodologies utilizing this building block is a promising avenue for the discovery of new therapeutic agents. Researchers are encouraged to explore the full potential of this versatile scaffold in their drug discovery and development programs.

References

Protocol for Amide Coupling of 1-Boc-piperidine-3-acetic acid

Application Note

For researchers, scientists, and professionals in drug development, the efficient formation of amide bonds is a cornerstone of synthetic chemistry. 1-Boc-piperidine-3-acetic acid is a valuable building block in medicinal chemistry, frequently utilized for the introduction of a substituted piperidine moiety into target molecules. This document provides detailed protocols for the coupling of 1-Boc-piperidine-3-acetic acid with various amines, offering a comparative overview of common coupling reagents and conditions to guide methodology selection and optimization.

The protocols outlined below utilize two of the most prevalent and effective classes of coupling reagents: aminium/uronium salts, specifically HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and carbodiimides, exemplified by EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in conjunction with the additive HOBt (1-Hydroxybenzotriazole). The choice between these methods will depend on factors such as the steric and electronic properties of the amine, desired reaction time, and cost considerations.

Comparative Data on Coupling Reactions

The following table summarizes quantitative data for the amide coupling of 1-Boc-piperidine-3-acetic acid and related piperidine carboxylic acids with a variety of amines, showcasing the efficacy of different coupling protocols.

| Carboxylic Acid | Amine | Coupling Reagent | Additive | Base | Solvent | Time (h) | Temp (°C) | Yield (%) |

| 1-Boc-piperidine-3-carboxylic acid | Substituted sulfonamide | HATU | - | DIPEA | DMF | 12 | RT | 81 |

| Piperidine-3-carboxylic acid | 2-amino-N-(4-chlorophenyl)acetamide | HATU | - | DIPEA | DMF | 12 | RT | 80 |

| Piperidine-3-carboxylic acid | 2-amino-N-(4-chlorophenyl)acetamide | EDC | HOBt | - | DMF | - | - | 60 |

| N-Boc-piperazine-C3-COOH | Primary Amine (generic) | HATU | - | DIPEA | DMF | 2-6 | RT | 85-98[1] |

| N-Boc-piperazine-C3-COOH | Primary Amine (generic) | EDC | HOBt | DIPEA | DMF/DCM | 4-24 | RT | 75-90[1] |

| N-Boc-proline | Boc-piperidine-4-amine | EDC | HOBt (cat.), DMAP | DIPEA | CH3CN | 14 | 23 | 91 |

| 2-(6-chloro-5-methylpyridin-3-yl)acetic acid | N-Boc-piperazine | HATU | - | DIPEA | DMF | - | RT | - |

Experimental Protocols

Protocol 1: Amide Coupling using HATU

This protocol describes a highly efficient and rapid method for amide bond formation using the uronium salt HATU. It is often the preferred method for sterically hindered or less reactive amines.

Materials:

-

1-Boc-piperidine-3-acetic acid

-

Amine (primary or secondary)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

-

To a solution of 1-Boc-piperidine-3-acetic acid (1.0 equivalent) in anhydrous DMF, add HATU (1.1 equivalents) and DIPEA (2.5 equivalents).

-

Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

-

Add the desired amine (1.1 equivalents) to the reaction mixture.

-

Continue stirring at room temperature for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous NaHCO3 and brine.

-

Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

Protocol 2: Amide Coupling using EDC/HOBt

This protocol outlines a cost-effective and widely used method for amide bond formation employing a carbodiimide (EDC) and an activating additive (HOBt) to enhance efficiency and minimize racemization.[2]

Materials:

-

1-Boc-piperidine-3-acetic acid

-

Amine (primary or secondary)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

-